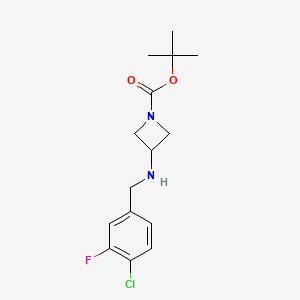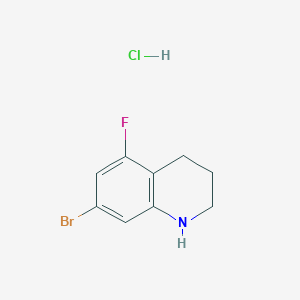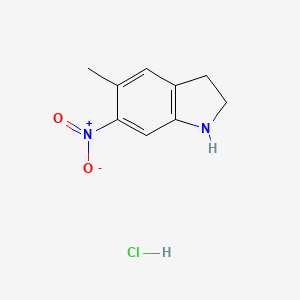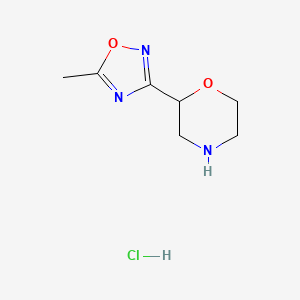
tert-Butyl 3-((4-chloro-3-fluorobenzyl)amino)azetidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 3-((4-chloro-3-fluorobenzyl)amino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20ClFN2O2 and its molecular weight is 314.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : Research has demonstrated various synthesis methods for compounds similar to tert-butyl 3-((4-chloro-3-fluorobenzyl)amino)azetidine-1-carboxylate. For instance, the synthesis of ethyl and tert-butyl azidoformate with certain acetals, leading to protected amines, showcases methods of producing complex azetidine derivatives (Nativi, Reymond, & Vogel, 1989). Additionally, the synthesis of enantiopure azetidine-2-carboxylic acids through modification of certain esters indicates a pathway to create azetidine derivatives with specific properties (Sajjadi & Lubell, 2008).
Chemical Characterization : The molecular structure and characterization of similar compounds, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been extensively studied. This includes spectroscopic analysis and crystal X-ray diffraction studies, providing insights into the molecular architecture and potential reactivity of similar azetidine derivatives (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Applications in Medicinal Chemistry and Biology
Antimicrobial and Antibacterial Properties : Azetidine derivatives have been explored for their potential antimicrobial activities. For example, certain substituted phenyl azetidines have been synthesized and evaluated for their antimicrobial properties, suggesting a potential area of application for tert-butyl azetidine derivatives in combating bacterial infections (Doraswamy & Ramana, 2013).
Potential as Building Blocks in Pharmaceutical Compounds : Azetidine derivatives have been used as building blocks in the synthesis of complex molecules with potential pharmaceutical applications. This includes their use in the synthesis of novel fluoroquinolones and other antibiotics, highlighting the versatility of azetidine derivatives in drug design and development (Ikee et al., 2008).
Propiedades
IUPAC Name |
tert-butyl 3-[(4-chloro-3-fluorophenyl)methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-11(9-19)18-7-10-4-5-12(16)13(17)6-10/h4-6,11,18H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCOXMSYAGGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)
![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)


![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)

![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)


